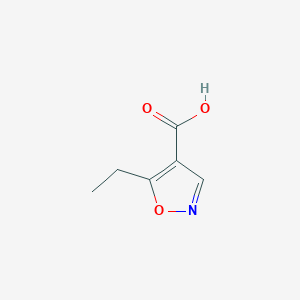

5-Ethyl-isoxazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-2-5-4(6(8)9)3-7-10-5/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUUMRJFLRVBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564025 | |

| Record name | 5-Ethyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134541-03-0 | |

| Record name | 5-Ethyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethyl-4-isoxazolecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethyl-isoxazole-4-carboxylic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethyl-isoxazole-4-carboxylic acid is a heterocyclic organic compound belonging to the isoxazole class. The isoxazole scaffold is of significant interest in medicinal chemistry, as it is a key component in numerous bioactive molecules and approved drugs. Derivatives of isoxazole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of this compound, compiled from available chemical data and literature on analogous compounds. Due to the limited specific experimental data for this particular molecule in the public domain, information from closely related compounds is utilized to provide a predictive and comparative context.

Chemical Properties and Structure

This compound is characterized by a five-membered isoxazole ring substituted with an ethyl group at the 5-position and a carboxylic acid group at the 4-position.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 5-Methylisoxazole-4-carboxylic acid | 3-Ethyl-5-methylisoxazole-4-carboxylic acid |

| CAS Number | 134541-03-0 | 42831-50-5 | 17147-85-2 |

| Molecular Formula | C6H7NO3 | C5H5NO3 | C7H9NO3 |

| Molecular Weight | 141.12 g/mol | 127.10 g/mol | 155.15 g/mol |

| IUPAC Name | 5-ethyl-1,2-oxazole-4-carboxylic acid | 5-methyl-1,2-oxazole-4-carboxylic acid | 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid |

| SMILES String | CCC1=C(C=NO1)C(=O)O | CC1=C(C=NO1)C(=O)O | CCC1=NOC(=C1C(=O)O)C |

| InChI Key | Not available | VQBXUKGMJCPBMF-UHFFFAOYSA-N | RSWFHHWVFZWIMV-UHFFFAOYSA-N |

| Melting Point | 85-87 °C | 144-148 °C | 118-128 °C |

| Boiling Point | 290.4±20.0 °C (Predicted) | Not available | Not available |

| pKa | 2.81±0.10 (Predicted) | Not available | Not available |

| Solubility | Not available | Not available | Not available |

Experimental Protocols

Representative Synthesis of 5-Substituted-isoxazole-4-carboxylic Acids

This protocol describes a two-step process: the formation of the ethyl ester of the isoxazole carboxylic acid, followed by hydrolysis to the carboxylic acid.

Step 1: Synthesis of Ethyl 5-Ethylisoxazole-4-carboxylate

-

Reaction Setup: A solution of ethyl propiolate and an excess of 1-nitropropane in an inert solvent such as toluene is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Reagent Addition: A dehydrating agent, such as phenyl isocyanate, and a catalytic amount of a non-nucleophilic base, like triethylamine, are added to the solution.

-

Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield ethyl 5-ethylisoxazole-4-carboxylate.

Step 2: Hydrolysis to this compound

-

Reaction Setup: The purified ethyl 5-ethylisoxazole-4-carboxylate is dissolved in a mixture of a strong acid, such as 60% aqueous sulfuric acid.[2]

-

Reaction Conditions: The solution is heated to reflux for several hours to facilitate the hydrolysis of the ester. The reaction is monitored by TLC until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate of this compound is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent system.

Spectroscopic Characterization

While specific spectra for this compound are not available, its structure allows for the prediction of its key spectroscopic features based on the known spectral data of isoxazole and carboxylic acid moieties.[3][4]

-

¹H NMR: The proton NMR spectrum is expected to show a triplet and a quartet corresponding to the ethyl group, a singlet for the isoxazole ring proton, and a broad singlet for the carboxylic acid proton, typically downfield.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the three carbons of the isoxazole ring, and a characteristic signal for the carbonyl carbon of the carboxylic acid in the downfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid, a sharp and strong C=O stretching absorption, and characteristic C=N and C-O stretching frequencies for the isoxazole ring.[4]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the carboxyl group and cleavage of the ethyl substituent.

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Biological Significance and Potential Signaling Pathways

While no specific biological data for this compound has been found, the isoxazole-4-carboxylic acid scaffold is a well-established pharmacophore with a broad range of biological activities.[5][6] Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[5][6] The biological activity is often attributed to the ability of the isoxazole ring and its substituents to interact with various biological targets, including enzymes and receptors.

For instance, some isoxazole derivatives have been investigated as inhibitors of enzymes such as carbonic anhydrase.[7] The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive isoxazole derivative, based on the known targets of similar heterocyclic compounds.

Hypothetical Signaling Pathway Modulation by an Isoxazole Derivative

Caption: Conceptual diagram of an isoxazole derivative inhibiting a target enzyme and modulating a downstream signaling pathway.

Conclusion

This compound represents a molecule of interest within the broader class of bioactive isoxazoles. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its chemical properties, structure, and potential synthesis based on established chemical principles and data from closely related analogues. Further research is warranted to fully elucidate its synthetic protocols, spectroscopic profile, and biological activities, which may uncover its potential as a valuable building block in drug discovery and development.

References

- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 5-Ethyl-isoxazole-4-carboxylic Acid for Researchers

This guide provides a comprehensive, beginner-friendly, three-step synthesis protocol for 5-Ethyl-isoxazole-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is analogous to established methods for similar 5-alkyl-isoxazole-4-carboxylic acids and is presented with detailed experimental procedures, data tables, and diagrams to ensure clarity and reproducibility.

I. Overall Synthesis Pathway

The synthesis of this compound is accomplished in three main stages, starting from ethyl 3-oxohexanoate. The overall transformation is depicted below:

Caption: Overall synthetic route for this compound.

II. Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxohexanoate

This step involves the reaction of ethyl 3-oxohexanoate with triethyl orthoformate in the presence of acetic anhydride to form the key intermediate, ethyl 2-(ethoxymethylene)-3-oxohexanoate.

Reaction Scheme:

Caption: Synthesis of the enol ether intermediate.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 3-oxohexanoate, triethyl orthoformate (2.0 equivalents), and acetic anhydride (3.0 equivalents).

-

Heat the reaction mixture to 130°C and maintain this temperature for 5 hours.[1]

-

After cooling to room temperature, remove the excess triethyl orthoformate and acetic anhydride by distillation under reduced pressure.

-

The crude product, ethyl 2-(ethoxymethylene)-3-oxohexanoate, can be used in the next step without further purification.

Table 1: Reagents for Step 1

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (per 1 eq. of starting material) |

| Ethyl 3-oxohexanoate | 158.19 | 0.989 | 1.0 eq. |

| Triethyl orthoformate | 148.20 | 0.891 | 2.0 eq. |

| Acetic anhydride | 102.09 | 1.08 | 3.0 eq. |

Step 2: Synthesis of Ethyl 5-ethylisoxazole-4-carboxylate

This step involves the cyclization of the intermediate from Step 1 with hydroxylamine hydrochloride to form the isoxazole ring.

Reaction Scheme:

Caption: Cyclization to form the isoxazole ester.

Experimental Protocol:

-

Dissolve the crude ethyl 2-(ethoxymethylene)-3-oxohexanoate in a suitable organic solvent such as ethanol.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 equivalents) and a mild base like sodium acetate (1.1 equivalents) in water.

-

Cool the solution of the enol ether to -5°C to 0°C in an ice-salt bath.[2]

-

Slowly add the aqueous hydroxylamine hydrochloride solution to the enol ether solution with vigorous stirring, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.[3]

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl 5-ethylisoxazole-4-carboxylate.

Table 2: Reagents for Step 2

| Reagent | Molar Mass ( g/mol ) | Amount (per 1 eq. of enol ether) |

| Ethyl 2-(ethoxymethylene)-3-oxohexanoate | ~214.26 (calculated) | 1.0 eq. |

| Hydroxylamine hydrochloride | 69.49 | 1.1 eq. |

| Sodium Acetate | 82.03 | 1.1 eq. |

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Reaction Scheme:

Caption: Final hydrolysis step.

Experimental Protocol:

-

Dissolve the crude ethyl 5-ethylisoxazole-4-carboxylate in a 10% aqueous solution of sodium hydroxide.[3]

-

Heat the mixture to 70-85°C and monitor the reaction by TLC until the starting material is consumed (typically 3-4 hours).[3][4]

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to approximately pH 4 by the slow addition of 10% hydrochloric acid.

-

A precipitate of this compound should form.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Table 3: Reagents for Step 3

| Reagent | Concentration | Purpose |

| Sodium hydroxide | 10% aqueous solution | Base for hydrolysis |

| Hydrochloric acid | 10% aqueous solution | Acidification to precipitate the product |

III. Data Presentation

Table 4: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Ethyl 3-oxohexanoate | C₈H₁₄O₃ | 158.19 | Colorless liquid | N/A | 104 / 22 mmHg |

| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 | Colorless liquid | -76 | 146 |

| Hydroxylamine hydrochloride | CH₄ClNO | 69.49 | White crystalline solid | 155-157 (dec.)[5] | N/A |

| Sodium hydroxide | NaOH | 40.00 | White solid | 318 | 1388 |

| This compound | C₆H₇NO₃ | 141.12 | Solid | Not available | Not available |

Note: Specific yield and characterization data for the 5-ethyl compounds are not widely published and should be determined experimentally.

IV. Safety Information

-

Ethyl 3-oxohexanoate: Combustible liquid. May cause eye, skin, and respiratory tract irritation.[6]

-

Triethyl orthoformate: Flammable liquid and vapor. Causes eye and skin irritation.[7] Handle in a well-ventilated area and away from ignition sources.[8]

-

Hydroxylamine hydrochloride: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction and is suspected of causing cancer.[9] It can be explosive under certain conditions.[10][11]

-

Sodium hydroxide: Causes severe skin burns and eye damage.[12][13][14] Handle with extreme care.

-

Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

References

- 1. nbinno.com [nbinno.com]

- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Ethyl 3-oxohexanoate(3249-68-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. szabo-scandic.com [szabo-scandic.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tatachemicals.com [tatachemicals.com]

- 14. carlroth.com:443 [carlroth.com:443]

Spectroscopic Analysis of Isoxazole Carboxylic Acids: A Technical Guide

This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth look at the spectroscopic characterization of isoxazole carboxylic acids.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 5-Ethyl-isoxazole-4-carboxylic acid, extrapolated from data for 5-Methylisoxazole-4-carboxylic acid and general principles of spectroscopy.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | -COOH |

| ~8.5 | Singlet | 1H | Isoxazole C3-H |

| ~2.8 | Quartet | 2H | -CH₂CH₃ |

| ~1.3 | Triplet | 3H | -CH₂CH₃ |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~165-185 | -COOH |

| ~170 | Isoxazole C5 |

| ~160 | Isoxazole C3 |

| ~110 | Isoxazole C4 |

| ~20 | -CH₂CH₃ |

| ~12 | -CH₂CH₃ |

Note: Predicted chemical shifts are based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.[1]

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description |

| 2500-3300 (broad) | O-H stretch of carboxylic acid (hydrogen-bonded) |

| ~1710-1760 | C=O stretch of carboxylic acid |

| ~1600 | C=N stretch of isoxazole ring |

| ~1400-1500 | C=C stretch of isoxazole ring |

| ~1200-1300 | C-O stretch of carboxylic acid |

Note: The broadness of the O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[1][2]

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 141.04 | [M]⁺ (Molecular Ion for C₆H₇NO₃) |

| 124 | [M-OH]⁺ |

| 96 | [M-COOH]⁺ |

Note: This data is for the molecular formula of this compound (C₆H₇NO₃). Fragmentation patterns may vary based on the ionization technique used.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). A typical concentration would be 5-10 mg/mL. The ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or 500 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to Tetramethylsilane (TMS) as an internal standard. For the acidic proton of the carboxylic acid, its signal may be broad and its chemical shift can be concentration-dependent.[1]

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where the sample is mixed with potassium bromide and pressed into a thin pellet.[3]

Mass Spectrometry (MS)

Mass spectral data can be acquired using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI-MS, the sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. This technique is useful for determining the molecular weight of the compound. EI-MS can provide information about the fragmentation pattern, which aids in structural elucidation.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Key Structural Features and Spectroscopic Correlations

This diagram highlights the key structural components of this compound and their correlation to the expected spectroscopic signals.

Caption: Structural Features and Correlated Spectroscopic Signals.

References

5-Ethyl-isoxazole-4-carboxylic Acid: A Versatile Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Among its derivatives, 5-substituted isoxazole-4-carboxylic acids serve as crucial building blocks for the synthesis of a wide range of therapeutic agents. This technical guide focuses on 5-Ethyl-isoxazole-4-carboxylic acid, a promising yet less-documented member of this chemical family. Due to the limited specific data on the 5-ethyl derivative, this guide will leverage the extensive information available for its close analog, 5-methylisoxazole-4-carboxylic acid, to provide a comprehensive overview of the potential applications, synthesis, and structure-activity relationships pertinent to the 5-ethyl compound.

Physicochemical Properties

| Property | 5-Methylisoxazole-4-carboxylic acid | This compound | Data Source |

| CAS Number | 42831-50-5 | 134541-03-0 | [3] |

| Molecular Formula | C5H5NO3 | C6H7NO3 | |

| Molecular Weight | 127.10 g/mol | 141.12 g/mol (calculated) | |

| Melting Point | 144-148 °C | Not available | |

| Assay | ≥97% | Not available |

Synthesis of 5-Alkyl-isoxazole-4-carboxylic Acids

A general and adaptable synthesis for 5-alkyl-isoxazole-4-carboxylic acids proceeds via the formation of the corresponding ethyl ester followed by hydrolysis. This method can be tailored for the synthesis of this compound by utilizing ethyl 3-oxopentanoate as a starting material.

Generalized Experimental Protocol:

Step 1: Synthesis of Ethyl 5-ethylisoxazole-4-carboxylate

A detailed protocol for a related compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, can be adapted.[4] A plausible synthesis for the title compound would involve the reaction of an appropriate β-ketoester with a source of hydroxylamine.

Step 2: Hydrolysis to this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid. A general procedure involves heating the ester with an aqueous acid, such as sulfuric acid.[5]

Detailed Methodology:

-

To a round-bottom flask, add ethyl 5-ethylisoxazole-4-carboxylate and a 60% aqueous solution of sulfuric acid.

-

Heat the mixture to approximately 85°C.

-

Continuously remove the ethanol byproduct via distillation to drive the reaction to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the starting ester is no longer detectable.

-

Cool the reaction mixture to room temperature to allow the carboxylic acid to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of acetic acid and toluene.[5]

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS 134541-03-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

The Isoxazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has established itself as a "privileged scaffold" in medicinal chemistry. Its versatile nature, stemming from favorable physicochemical properties and the ability to engage in various biological interactions, has led to its incorporation into a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the isoxazole core in drug discovery, detailing its synthesis, biological activities, and the mechanisms of action of key drugs, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Physicochemical Properties and Pharmacophoric Features

The isoxazole ring's unique electronic and structural characteristics contribute to its success as a pharmacophore. The presence of both a hydrogen bond donor (N-H in some derivatives) and acceptor (N and O atoms) facilitates interactions with biological targets.[1] Its aromatic nature allows for π-π stacking interactions, while its relatively low molecular weight and polar surface area contribute to favorable pharmacokinetic profiles. Furthermore, the isoxazole moiety can act as a bioisosteric replacement for other functional groups, such as amides and esters, offering improved metabolic stability.[2]

Synthesis of the Isoxazole Scaffold

The construction of the isoxazole ring is a well-established field in synthetic organic chemistry. One of the most common and versatile methods is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This reaction allows for the regioselective synthesis of 3,5-disubstituted isoxazoles.[3][4]

Experimental Protocols

General Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol outlines a common method for the synthesis of 3,5-disubstituted isoxazoles from an aldehyde and an alkyne.

Materials:

-

Substituted aldehyde

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

N-Chlorosuccinimide (NCS)

-

Substituted alkyne

-

Choline chloride:urea (1:2) deep eutectic solvent (DES)

-

Ethyl acetate

-

Water

Procedure: [5]

-

To a stirred solution of the aldehyde (2 mmol) in the choline chloride:urea deep eutectic solvent (1 mL), add hydroxylamine hydrochloride (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

-

Stir the resulting mixture at 50°C for one hour to form the corresponding oxime.

-

Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for three hours to generate the nitrile oxide in situ.

-

Add the alkyne (2 mmol) to the reaction mixture and stir for four hours at 50°C.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired 3,5-disubstituted isoxazole.

Isoxazole-Containing Drugs: A Quantitative Overview

The versatility of the isoxazole scaffold is evident in the range of FDA-approved drugs that incorporate this moiety. These drugs target a diverse array of biological pathways to treat various diseases, including inflammatory conditions, bacterial infections, and autoimmune disorders.

| Drug Name | Therapeutic Class | Target(s) | Quantitative Bioactivity Data | Pharmacokinetic Parameters |

| Valdecoxib | Anti-inflammatory (NSAID) | Cyclooxygenase-2 (COX-2) | IC₅₀ (COX-2): 0.005 µM[6] IC₅₀ (COX-1): 150 µM[6] Binding Affinity (KD for COX-2): 3.2 nM[7] | Bioavailability: ~83% Protein Binding: ~98% Half-life: 8-11 hours |

| Sulfamethoxazole | Antibiotic | Dihydropteroate Synthase (DHPS) | MIC (vs. M. tuberculosis): 9.5 mg/L (median)[8] | Bioavailability: 86.2% +/- 17.9%[9] Protein Binding: ~70%[2] Half-life: 9.0 h (mean)[10] Volume of Distribution (Vd): 0.4 +/- 0.1 L/kg[9] Clearance (CL): 0.34 +/- 0.11 ml/min/kg[9] |

| Leflunomide | Immunomodulatory (DMARD) | Dihydroorotate Dehydrogenase (DHODH) | IC₅₀ (for human DHODH by active metabolite A77 1726): ~600 nM[1] | Bioavailability: ~80% Protein Binding: >99% (for active metabolite) Half-life: ~2 weeks (for active metabolite) |

Mechanisms of Action and Signaling Pathways

A deep understanding of the signaling pathways modulated by isoxazole-containing drugs is crucial for rational drug design and development.

Valdecoxib: Selective COX-2 Inhibition

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme. COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2 over COX-1, which is involved in protecting the stomach lining, valdecoxib aims to reduce inflammation with a lower risk of gastrointestinal side effects.

Sulfamethoxazole: Bacterial Folate Synthesis Inhibition

Sulfamethoxazole is a sulfonamide antibiotic that inhibits the bacterial synthesis of dihydrofolic acid, a crucial component for DNA and protein synthesis. It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) by mimicking its natural substrate, para-aminobenzoic acid (PABA).[11] This bacteriostatic action is often potentiated by combination with trimethoprim, which inhibits a subsequent step in the folate synthesis pathway.[12]

Leflunomide: Immunomodulation via Pyrimidine Synthesis Inhibition

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat autoimmune diseases like rheumatoid arthritis. Its active metabolite, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[13] This inhibition leads to a decrease in the proliferation of rapidly dividing cells, particularly activated lymphocytes, which are key mediators of the autoimmune response.

Conclusion

The isoxazole scaffold continues to be a highly valuable and versatile nucleus in the field of drug discovery. Its synthetic accessibility, coupled with its ability to modulate a wide range of biological targets, ensures its continued importance in the development of new medicines. This technical guide has provided an overview of the key aspects of isoxazole-based drug discovery, from synthetic methodologies and quantitative biological data to the elucidation of their mechanisms of action. The provided data and visualizations serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic scaffold.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.asm.org [journals.asm.org]

- 3. New Synthetic Method for 3,5-Disubstituted Isoxazole [cjcu.jlu.edu.cn]

- 4. Isoxazole synthesis [organic-chemistry.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Evaluation of Sulfamethoxazole at 800 Milligrams Once Daily in the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of trimethoprim-sulfamethoxazole in critically ill and non-critically ill AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]

- 12. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 13. What is the mechanism of Leflunomide? [synapse.patsnap.com]

Physical and chemical properties of substituted isoxazoles

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Isoxazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of substituted isoxazoles, a class of five-membered heterocyclic compounds of significant interest in medicinal chemistry. Isoxazoles are integral components in numerous pharmaceuticals due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] Their unique structural and electronic properties make them versatile scaffolds in drug design, capable of enhancing pharmacokinetic profiles and improving efficacy.[3][4] This document details their physical characteristics, chemical reactivity, key synthetic protocols, and biological significance, with a focus on applications relevant to drug discovery and development.

Physical Properties of Substituted Isoxazoles

The physical properties of isoxazoles are highly dependent on the nature and position of their substituents. These properties are critical for predicting the behavior of isoxazole-containing compounds in biological systems, including their solubility, membrane permeability, and interaction with protein targets.

Melting and Boiling Points

Substituents significantly influence the intermolecular forces and crystalline packing of isoxazoles, thereby affecting their melting and boiling points. Generally, increasing molecular weight and polarity, or introducing groups capable of hydrogen bonding, will raise these values.

| Compound Name | Substituents | Melting Point (°C) | Boiling Point (°C) |

| 3,5-Dimethylisoxazole | 3-CH₃, 5-CH₃ | -14[1][5][6] | 141-144[1][5][6][7] |

| 5-Methylisoxazole-4-carboxylic acid | 5-CH₃, 4-COOH | 144-148 | - |

| 3-(4-methoxyphenyl)-5-phenylisoxazole | 3-(p-MeO-Ph), 5-Ph | 120-121[8] | - |

| 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole | 3-Ph, 5-(3-Br-4-F-Ph) | 165-166[8] | - |

Acidity and Basicity (pKa)

The isoxazole ring itself is a very weak base due to the electron-withdrawing nature of the oxygen atom, with the pKa of protonated 3,5-dimethylisoxazole being approximately 1.26.[9] The acidity or basicity of substituted isoxazoles is primarily determined by their functional groups. For instance, carboxylic acid substituents are acidic, while amino groups are basic.

| Compound Name | Functional Group | pKa |

| 5-Methylisoxazole-3-carboxylic acid | Carboxylic Acid | 3.46 ± 0.10[10] |

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and characterization of substituted isoxazoles.

Infrared (IR) Spectroscopy: Characteristic IR absorption bands help identify the isoxazole core and its functional groups.

| Functional Group / Bond | Typical Wavenumber (cm⁻¹) |

| C=N Stretch | 1510 - 1620 |

| C=C Stretch | 1400 - 1500 |

| N-O Stretch | 900 - 1400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for determining the precise substitution pattern on the isoxazole ring. Chemical shifts are influenced by the electronic effects (inductive and resonance) of the substituents.[11][12]

¹H NMR Chemical Shifts (in CDCl₃)

| Position | Typical Chemical Shift (δ, ppm) |

|---|---|

| H-3 | ~8.2 - 8.5 |

| H-4 | ~6.3 - 6.8 |

| H-5 | ~8.5 - 8.8 |

¹³C NMR Chemical Shifts (in CDCl₃) [8][12][13]

| Position | Typical Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~150 - 160 |

| C-4 | ~100 - 110 |

| C-5 | ~165 - 175 |

UV-Visible (UV-Vis) Spectroscopy: Isoxazoles typically exhibit absorption maxima in the UV region, corresponding to π→π* electronic transitions. The exact wavelength (λmax) and molar absorptivity are dependent on the substituents and the extent of conjugation.

Chemical Properties and Reactivity

The chemical reactivity of the isoxazole ring is characterized by its aromaticity, the presence of two electronegative heteroatoms, and a relatively weak N-O bond.

-

Electrophilic Aromatic Substitution : Due to the ring's overall electron-deficient nature compared to benzene, electrophilic substitution is less facile. When it occurs, it is highly regioselective, favoring the C4 position.[9][14] This is because the Wheland intermediates for attack at C4 are more stable and do not place a positive charge adjacent to the electronegative oxygen atom.

-

Nucleophilic Attack and Ring Opening : The isoxazole ring is susceptible to cleavage under various conditions, a property widely exploited in organic synthesis.[15][16]

-

Reductive Cleavage : Catalytic hydrogenation (e.g., with Raney Nickel or Pd/C) readily cleaves the weak N-O bond to yield β-amino enones.[9]

-

Base-Mediated Opening : Strong bases can deprotonate the C3 or C5 positions, which can lead to ring-opening reactions, especially if the isoxazole is quaternized at the nitrogen atom.

-

Electrophilic Attack on Nitrogen : Treatment with an electrophilic fluorinating agent like Selectfluor can induce a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds.[17][18][19]

-

Experimental Protocols for Synthesis

A variety of synthetic methods are available for constructing the isoxazole ring. The choice of method depends on the desired substitution pattern and the availability of starting materials.

General Experimental Workflow

The synthesis and verification of a novel substituted isoxazole typically follow a standardized workflow from reaction setup to final characterization.

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide (generated in situ) and an alkyne is one of the most versatile and widely used methods for preparing isoxazoles.[20][21][22]

-

Objective: To synthesize a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.

-

Materials:

-

Substituted aldoxime (1.0 eq)

-

Terminal alkyne (1.1 eq)

-

Oxidant (e.g., Chloramine-T, diacetoxyiodobenzene) (1.2 eq)

-

Solvent (e.g., Ethanol, Dichloromethane, or Methanol)

-

-

Procedure:

-

To a solution of the substituted aldoxime and the terminal alkyne in the chosen solvent, add the oxidant portion-wise at room temperature.

-

Stir the reaction mixture vigorously. The reaction can be conducted at room temperature or heated (conventional or microwave) to accelerate the in situ formation of the nitrile oxide dipole and subsequent cycloaddition.[23]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted isoxazole.

-

Protocol 2: Synthesis from 1,3-Diketones

The condensation of a 1,3-dicarbonyl compound with hydroxylamine is a classical and straightforward method for synthesizing 3,5-disubstituted isoxazoles.

-

Objective: To synthesize a 3,5-disubstituted isoxazole from a 1,3-diketone.

-

Materials:

-

1,3-Diketone (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)

-

Base (e.g., Sodium acetate, Sodium hydroxide) (1.2 eq)

-

Solvent (e.g., Ethanol, Acetic Acid)

-

-

Procedure:

-

Dissolve the 1,3-diketone, hydroxylamine hydrochloride, and the base in the solvent in a round-bottom flask.

-

Heat the mixture to reflux and maintain for several hours (typically 2-6 hours).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3,5-disubstituted isoxazole.

-

Biological Significance and Role in Drug Development

The isoxazole moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[4][24] Its derivatives exhibit numerous pharmacological activities, including:

-

Anti-inflammatory: As seen in COX-2 inhibitors like Valdecoxib.[25]

-

Anticancer: Via mechanisms such as apoptosis induction and inhibition of tubulin polymerization or histone deacetylases (HDACs).[3][26]

-

Antimicrobial: In antibiotics such as Cloxacillin and Sulfamethoxazole.

-

Neuropsychiatric: In antipsychotics like Risperidone and in modulators of neurotransmitter receptors like AMPA receptors.[27][28][29]

Case Study: Valdecoxib and COX-2 Inhibition

Valdecoxib is a potent and selective non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the cyclooxygenase-2 (COX-2) enzyme.[30][31] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[25] By selectively blocking COX-2, Valdecoxib reduces inflammation without significantly affecting the COX-1 isoform, which is crucial for maintaining the gastric lining, thereby reducing gastrointestinal side effects associated with non-selective NSAIDs.[32] Although withdrawn from the market due to cardiovascular concerns, its mechanism remains a prime example of isoxazole-based drug action.[25][33]

Conclusion

Substituted isoxazoles represent a fundamentally important class of heterocyclic compounds with tunable physical properties and versatile chemical reactivity. Their amenability to a wide range of synthetic modifications and their proven track record as effective pharmacophores ensure their continued relevance in modern drug discovery. A thorough understanding of their properties, as outlined in this guide, is essential for researchers aiming to design and develop the next generation of isoxazole-based therapeutics.

References

- 1. 3,5-Dimethylisoxazole, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 2. cris.huji.ac.il [cris.huji.ac.il]

- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 300-87-8 CAS MSDS (3,5-Dimethylisoxazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3,5-Dimethylisoxazole CAS#: 300-87-8 [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. rsc.org [rsc.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. 5-Methylisoxazole-3-carboxylic acid CAS#: 3405-77-4 [m.chemicalbook.com]

- 11. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ring-Opening Fluorination of Isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. apexbt.com [apexbt.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Ethyl-isoxazole-4-carboxylic Acid: Derivatives, Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives and analogs of 5-Ethyl-isoxazole-4-carboxylic acid, a heterocyclic compound of growing interest in medicinal chemistry. Due to the limited availability of specific data on the 5-ethyl variant, this paper places a significant emphasis on the closely related and well-studied 5-methyl analogs, providing valuable insights into the synthesis, biological activities, and potential mechanisms of action for this class of compounds.

Introduction to Isoxazole Derivatives in Drug Discovery

Isoxazole-containing compounds are a prominent class of five-membered heterocycles that have garnered significant attention in the field of drug discovery. Their versatile chemical nature and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents with diverse pharmacological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and immunosuppressive properties. The isoxazole scaffold serves as a crucial pharmacophore in several commercially available drugs, highlighting its importance in medicinal chemistry. Structural modifications of the isoxazole ring system are a key strategy for optimizing the potency, selectivity, and pharmacokinetic profiles of new drug candidates.

Synthesis of Isoxazole-4-Carboxylic Acid Derivatives

The synthesis of isoxazole-4-carboxylic acid derivatives can be achieved through various synthetic routes. A general and effective method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters involves the 1,3-dipolar cycloaddition of a nitrile oxide intermediate with an enamine.[1] This approach is highly selective and avoids the formation of positional isomers, which can be a challenge with other methods.[1] The resulting esters can then be hydrolyzed to the corresponding carboxylic acids.

Below is a generalized workflow for the synthesis of these compounds.

Experimental Protocol: Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate

This protocol is adapted from a known procedure for a close analog of the target compound and provides a representative method.[1]

Materials:

-

Ethyl acetoacetate

-

Pyrrolidine

-

Benzene

-

1-Nitropropane

-

Triethylamine

-

Chloroform

-

Phosphorus oxychloride

-

6 N Hydrochloric acid

-

5% Aqueous sodium hydroxide

-

Saturated brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Ethyl β-pyrrolidinocrotonate:

-

Dissolve ethyl acetoacetate (1.00 mole) and pyrrolidine (1.0 mole) in 400 ml of benzene in a 1-l, one-necked flask fitted with a Dean-Stark water separator.

-

Place the reaction under a nitrogen atmosphere and reflux vigorously for 45 minutes, until the theoretical amount of water is collected.

-

Remove the benzene using a rotary evaporator to yield ethyl β-pyrrolidinocrotonate.

-

-

Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate:

-

Dissolve ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 ml) in 1 l of chloroform in a 5-l, three-necked flask.

-

Cool the flask in an ice bath under a nitrogen atmosphere.

-

Slowly add a solution of phosphorus oxychloride (1.11 mole) in 200 ml of chloroform while stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Pour the reaction mixture into a separatory funnel and wash with cold water.

-

Wash the chloroform layer with 6 N hydrochloric acid, followed by 5% aqueous sodium hydroxide, and then saturated brine.

-

Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent with a rotary evaporator.

-

Distill the product under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

-

Biological Activity of Isoxazole-4-Carboxylic Acid Derivatives

Derivatives of isoxazole-4-carboxylic acid have demonstrated a wide spectrum of biological activities. The primary focus of research has been on their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

Numerous studies have highlighted the potent antiproliferative and pro-apoptotic effects of isoxazole derivatives against various cancer cell lines.[2][3] The mechanism of action often involves the induction of apoptosis, inhibition of key signaling pathways involved in cell survival and proliferation, and cell cycle arrest.[4]

Table 1: In Vitro Anticancer Activity of 5-Methyl-isoxazole-4-carboxamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| DG6 | MDA-MB-468 | 6.25 | [5] |

| DG6 | MCF-7 | 6.81 | [5] |

| DG5 | MDA-MB-468 | 25.89 | [5] |

| 2d | HeLa | 18.62 | [5] |

| 2a | HeLa | 39.80 | [5] |

| 2d | Hep3B | ~23 | [5] |

| 2e | Hep3B | ~23 | [5] |

Note: The data presented is for 5-methyl-isoxazole-4-carboxamide derivatives, as specific data for 5-ethyl analogs is limited.

Pro-apoptotic Activity

A significant mechanism through which isoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger both early and late-stage apoptosis in cancer cells.[2]

Table 2: Pro-apoptotic Activity of Isoxazole Derivatives on K562 Leukemia Cells

| Compound ID | Concentration | Total Apoptosis (%) | Reference |

| 4 | 100 nM | 80.10 | [2] |

| 8 | 10 µM | 90.60 | [2] |

| 11 | 200 µM | 88.50 | [2] |

Note: The specific structures of compounds 4, 8, and 11 are detailed in the cited reference.

Mechanism of Action: A Focus on Apoptosis Induction

The pro-apoptotic activity of isoxazole derivatives is a key area of investigation. These compounds can influence multiple signaling pathways that regulate cell death. A common pathway involves the activation of caspases, a family of proteases that execute the apoptotic program.

Conclusion and Future Directions

Derivatives of this compound and its analogs represent a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. While the available data is more extensive for the 5-methyl analogs, the synthetic methodologies and observed biological activities provide a strong foundation for the exploration of 5-ethyl derivatives. Future research should focus on the targeted synthesis of a library of this compound derivatives and their systematic evaluation in a broad range of biological assays. Elucidating the structure-activity relationships, particularly the influence of the 5-ethyl group on potency and selectivity, will be crucial for the development of novel and effective therapeutic agents. Furthermore, in-depth mechanistic studies will be essential to fully understand the molecular targets and signaling pathways modulated by this class of compounds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. staff.najah.edu [staff.najah.edu]

Safety and Handling of 5-Ethyl-isoxazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and handling information for 5-Ethyl-isoxazole-4-carboxylic acid (CAS No. 134541-03-0). The information herein is compiled from supplier data and safety information for structurally related compounds. It is imperative to note that a comprehensive, experimentally verified Safety Data Sheet (SDS) for this specific compound is not publicly available. Therefore, all handling and safety procedures should be conducted with caution, treating the substance as potentially hazardous.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following table summarizes the available information, with some data being predicted.

| Property | Value | Source |

| CAS Number | 134541-03-0 | ChemicalBook[1], Chemical-Suppliers.com[2] |

| Molecular Formula | C₆H₇NO₃ | ChemicalBook[1] |

| Molecular Weight | 141.12 g/mol | ChemicalBook[1] |

| Melting Point | 85-87 °C | ChemicalBook[1] |

| Boiling Point | 290.4 ± 20.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.273 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | 2.81 ± 0.10 (Predicted) | ChemicalBook[1] |

Hazard Identification and Safety Precautions

Due to the lack of specific toxicological data for this compound, the hazard information is based on predictions and data from similar isoxazole-containing compounds. The GHS hazard statements provided by suppliers should be considered provisional.

Predicted Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

A comprehensive set of precautionary statements should be followed, including:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Handling and Storage

Proper laboratory practices are essential when handling this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Use personal protective equipment (PPE) as detailed in the table below.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE):

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate footwear. |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |

Experimental Protocols: Synthesis of Related Isoxazole Carboxylic Acids

While a specific experimental protocol for the synthesis of this compound was not found, the following is a detailed methodology for the synthesis of a structurally related compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, which can be hydrolyzed to the corresponding carboxylic acid. This procedure is adapted from Organic Syntheses.[3]

A. Ethyl β-pyrrolidinocrotonate Synthesis:

-

Combine ethyl acetoacetate (1.00 mole) and pyrrolidine (1.00 mole) in 400 mL of benzene in a 1-L flask equipped with a Dean-Stark water separator and a condenser.

-

Place the flask under a nitrogen atmosphere and reflux vigorously for 45 minutes, or until the theoretical amount of water (18 mL) is collected.

-

Remove the benzene using a rotary evaporator to yield ethyl β-pyrrolidinocrotonate. This product can be used in the next step without further purification.

B. Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate Synthesis:

-

In a 5-L, three-necked flask, dissolve ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 mL) in 1 L of chloroform.

-

Fit the flask with a dropping funnel and a gas-inlet tube, and cool it in an ice bath under a nitrogen atmosphere.

-

While stirring, slowly add a solution of phosphorus oxychloride (1.11 mole) in 200 mL of chloroform from the dropping funnel.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Pour the reaction mixture into a 4-L separatory funnel and wash with 1 L of cold water.

-

Wash the chloroform layer with 6 N hydrochloric acid until the wash remains acidic to remove amine bases.

-

Successively wash the chloroform extracts with 5% aqueous sodium hydroxide and saturated brine.

-

Dry the chloroform layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent using a rotary evaporator.

-

Distill the product under vacuum to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

Visualizations

The following diagrams illustrate key logical workflows for handling and risk assessment of this compound.

Caption: Safe handling workflow for this compound.

Caption: Risk assessment decision-making for handling this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. Users should perform their own risk assessments before handling this chemical.

References

CAS number and molecular formula for 5-Ethyl-isoxazole-4-carboxylic acid

Introduction

This technical guide provides a comprehensive overview of 5-Ethyl-isoxazole-4-carboxylic acid, a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest to researchers and drug development professionals due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] While specific in-depth experimental data for this compound is limited in publicly available scientific literature, this guide consolidates the known information for this compound and leverages data from closely related analogues to provide a valuable resource for researchers.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 134541-03-0[5] |

| Molecular Formula | C₆H₇NO₃ |

Physicochemical Properties

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general and widely applicable method for the synthesis of 5-alkyl-isoxazole-4-carboxylic acids involves the hydrolysis of the corresponding ethyl ester. The following is a representative protocol for the synthesis of the closely related 5-methylisoxazole-4-carboxylic acid from its ethyl ester, which can be adapted for the synthesis of the ethyl analogue.[6][7][8]

Representative Synthesis of a 5-Alkyl-isoxazole-4-carboxylic Acid (Adapted from the synthesis of 5-methylisoxazole-4-carboxylic acid) [6]

-

Materials:

-

Ethyl 5-methylisoxazole-4-carboxylate

-

60% Sulfuric acid solution

-

Toluene

-

2% Acetic acid in toluene

-

-

Procedure:

-

To a two-necked flask equipped with a mechanical stirrer and a distillation apparatus, add crude ethyl 5-methylisoxazole-4-carboxylate and a 60% sulfuric acid solution.

-

Heat the mixture to 85°C while continuously distilling off the ethanol generated during the reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC) until the ester starting material is completely consumed (approximately 4 hours).

-

Cool the reaction mixture to room temperature to allow for the precipitation of the solid product.

-

Collect the crude solid product by filtration.

-

For purification, dissolve the crude acid in a minimal amount of a 2% acetic acid-toluene mixed solvent and recrystallize to obtain the pure 5-methylisoxazole-4-carboxylic acid.

-

This general hydrolysis procedure is a common and effective method for converting the ester to the corresponding carboxylic acid in the isoxazole series.

General Synthesis Pathway for 5-Alkyl-isoxazole-4-carboxylic Acids

Caption: General synthetic route for 5-alkyl-isoxazole-4-carboxylic acids.

Biological Activity and Drug Development Potential

The isoxazole ring is a key pharmacophore found in numerous compounds with a wide range of biological activities.[1][2][3][4][9] While specific biological data for this compound is not detailed in the literature, the broader class of isoxazole-4-carboxylic acid derivatives has shown significant promise in several therapeutic areas.

-

Antimicrobial Activity: Various isoxazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[10][11] The presence of different substituents on the isoxazole ring can significantly influence the antimicrobial spectrum and potency.

-

Anti-inflammatory Effects: The isoxazole nucleus is present in several anti-inflammatory drugs. Derivatives of 5-amino-3-methyl-4-isoxazolocarboxylic acid have demonstrated potent anti-inflammatory effects.[10]

-

Anticancer Potential: The development of isoxazole-containing compounds as anticancer agents is an active area of research.[1][2] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation.

The carboxylic acid moiety at the 4-position of the isoxazole ring provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced biological activities and improved pharmacokinetic profiles. This makes this compound and its analogues interesting starting points for drug discovery programs.

Signaling Pathways

Specific signaling pathways modulated by this compound have not been elucidated. However, isoxazole derivatives have been shown to interact with various biological targets and signaling pathways. For instance, some isoxazole compounds have been found to be involved in the Akt/GSK3β/β-catenin signaling pathway, which is crucial in melanogenesis. Further research is required to determine the specific molecular targets and mechanisms of action for this compound.

This compound is a member of the pharmacologically significant isoxazole class of compounds. While detailed experimental data for this specific molecule is currently scarce, the established synthetic routes and the known broad biological activities of related isoxazole-4-carboxylic acids suggest that it is a valuable compound for further investigation in the fields of medicinal chemistry and drug development. The information provided in this guide serves as a foundational resource for researchers interested in exploring the potential of this and similar molecules.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. ijpca.org [ijpca.org]

- 5. This compound | 134541-03-0 [amp.chemicalbook.com]

- 6. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]

- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological properties of 5-benzoylamino-3-methyl-4-isoxazolocarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Ethyl-isoxazole-4-carboxylic acid

Abstract

This document provides a detailed protocol for the synthesis of 5-Ethyl-isoxazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on a well-established route for analogous 5-alkyl-isoxazole-4-carboxylic acids, involving the formation of an ethyl ethoxymethylene-3-oxopentanoate intermediate, followed by cyclization with hydroxylamine and subsequent hydrolysis. This protocol is intended for researchers and scientists in the fields of organic synthesis and medicinal chemistry.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that are present in numerous pharmaceuticals and biologically active molecules. The isoxazole scaffold serves as a versatile building block in drug discovery, contributing to a wide range of pharmacological activities. The synthesis of specifically substituted isoxazoles, such as this compound, is of great interest for the development of new chemical entities. The protocol described herein adapts a known procedure for the synthesis of the analogous 5-methyl derivative, providing a reliable method for obtaining the title compound.

Reaction Scheme

The overall synthetic scheme is a three-step process starting from ethyl 3-oxopentanoate:

-

Step 1: Reaction of ethyl 3-oxopentanoate with triethyl orthoformate and acetic anhydride to form ethyl 2-(ethoxymethylene)-3-oxopentanoate.

-

Step 2: Cyclization of the intermediate with hydroxylamine hydrochloride to yield ethyl 5-ethylisoxazole-4-carboxylate.

-

Step 3: Hydrolysis of the ester to the final product, this compound.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| Ethyl 3-oxopentanoate | C₇H₁₂O₃ | 144.17 |

| Triethyl orthoformate | C₇H₁₆O₃ | 148.20 |

| Acetic anhydride | C₄H₆O₃ | 102.09 |

| Hydroxylamine hydrochloride | NH₂OH·HCl | 69.49 |

| Sodium acetate | CH₃COONa | 82.03 |

| Sulfuric acid (60% aq.) | H₂SO₄ | 98.08 |

| Toluene | C₇H₈ | 92.14 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| Hexanes | C₆H₁₄ | 86.18 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

| Sodium bicarbonate | NaHCO₃ | 84.01 |

| Hydrochloric acid | HCl | 36.46 |

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxopentanoate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 3-oxopentanoate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

-

Heat the reaction mixture to 120-130 °C and maintain this temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the volatile components under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-3-oxopentanoate, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-ethylisoxazole-4-carboxylate

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water.

-

Cool the crude ethyl 2-(ethoxymethylene)-3-oxopentanoate from Step 1 in an ice bath to 0-5 °C.

-

Slowly add the aqueous hydroxylamine hydrochloride/sodium acetate solution to the cooled intermediate with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield pure ethyl 5-ethylisoxazole-4-carboxylate.

Step 3: Synthesis of this compound

-

Combine the ethyl 5-ethylisoxazole-4-carboxylate from Step 2 with 60% aqueous sulfuric acid in a round-bottom flask. A similar hydrolysis of ethyl-5-methylisoxazole-4-carboxylate has been achieved using 60% aqueous H₂SO₄.[1]

-

Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath. The product should precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

-

Dry the final product under vacuum.

Data Summary

| Compound | Starting Material/Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield |

| Ethyl 3-oxopentanoate | Starting Material | C₇H₁₂O₃ | 144.17 | - |

| Ethyl 2-(ethoxymethylene)-3-oxopentanoate | Intermediate | C₁₀H₁₆O₄ | 200.23 | ~85-95% |

| Ethyl 5-ethylisoxazole-4-carboxylate | Intermediate | C₈H₁₁NO₃ | 169.18 | ~70-80% |

| This compound | Final Product | C₆H₇NO₃ | 141.12 | ~80-90% (hydrolysis step) |

Visualizations

Caption: Synthetic workflow for this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care.

-

Hydroxylamine hydrochloride is a potential skin sensitizer. Avoid direct contact.

-

Concentrated sulfuric acid is highly corrosive. Add it carefully and handle with appropriate precautions.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: To assess the purity of the final product.

-

FT-IR Spectroscopy: To identify characteristic functional groups.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the conditions as necessary for their specific laboratory setup and scale.

References

Application Notes and Protocols for the Characterization of 5-Ethyl-isoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 5-Ethyl-isoxazole-4-carboxylic acid. The protocols described herein are based on established analytical techniques for isoxazole derivatives and related carboxylic acids. While these methods are expected to be suitable, validation for specific matrices and instrumentation is recommended.

Overview of Analytical Techniques

The characterization of this compound can be effectively achieved using a combination of chromatographic and spectroscopic techniques. The primary recommended methods are:

-

High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity, and for quantification in various samples. A reverse-phase method with UV detection is a robust starting point.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for identification, impurity profiling, and trace-level quantification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural elucidation of the molecule. Both ¹H and ¹³C NMR are critical.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the key functional groups present in the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇NO₃ | [1] |

| Molecular Weight | 141.12 g/mol | [1] |

| Melting Point | 85-87 °C | [1] |

| Boiling Point (Predicted) | 290.4 ± 20.0 °C | [1] |

| Density (Predicted) | 1.273 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 2.81 ± 0.10 | [1] |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

Reverse-phase HPLC is a suitable method for the analysis of this compound. The following protocol is a recommended starting point and should be optimized for your specific instrumentation and sample matrix.[2]

Experimental Protocol